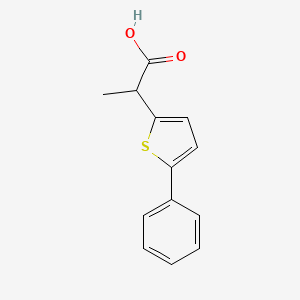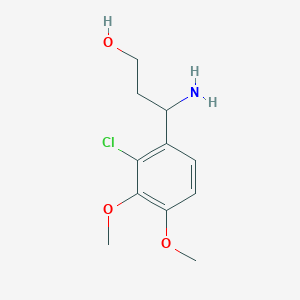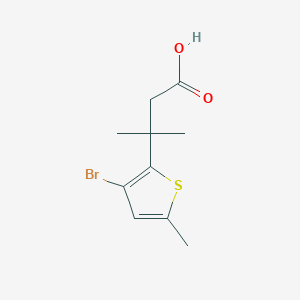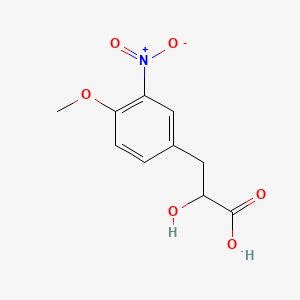
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid typically involves the nitration of a methoxy-substituted phenylpropanoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino-substituted phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but with a hydroxy group instead of a nitro group, leading to different reactivity and applications.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
Uniqueness
2-Hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO6 |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO6/c1-17-9-3-2-6(4-7(9)11(15)16)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clave InChI |
COGPPUVYLOBZRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)
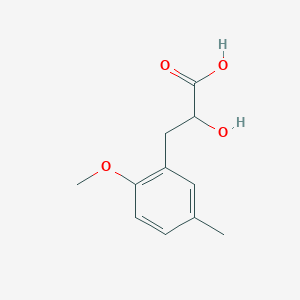
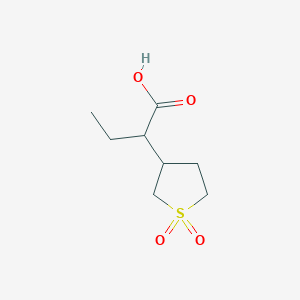
![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

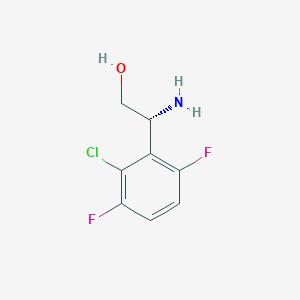
![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
